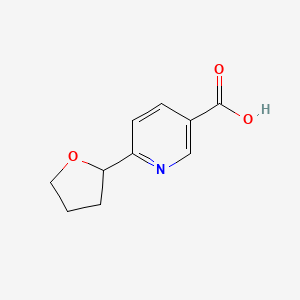
6-(Tetrahydrofuran-2-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tetrahydrofuran-2-yl)nicotinic acid is a heterocyclic compound that features a nicotinic acid core with a tetrahydrofuran ring attached to the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydrofuran-2-yl)nicotinic acid can be achieved through multicomponent reactions involving the condensation of nicotinic acid derivatives with tetrahydrofuran-based reagents. One common method involves the use of ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides in ethanol at room temperature, followed by regioselective alkylation with alkyl halides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Tetrahydrofuran-2-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
6-(Tetrahydrofuran-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(Tetrahydrofuran-2-yl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in metabolic processes, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A simpler analog without the tetrahydrofuran ring.
Isonicotinic Acid: Similar structure but with the carboxyl group at a different position.
Pyridinecarboxylic Acids: A broader class of compounds with varying substituents on the pyridine ring.
Uniqueness
6-(Tetrahydrofuran-2-yl)nicotinic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-(oxolan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13) |
InChI Key |
FULOEBURRHQXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



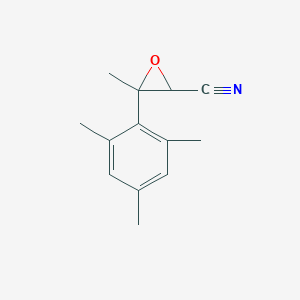
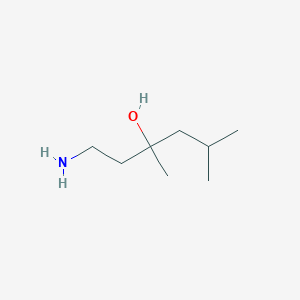
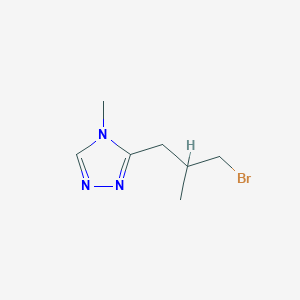
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
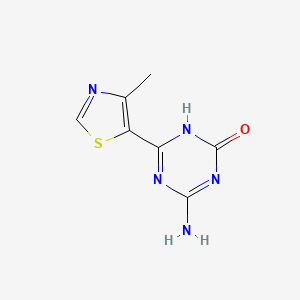
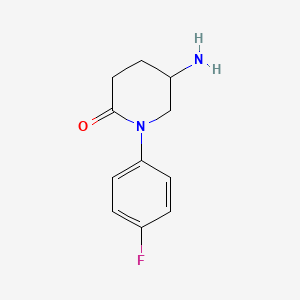
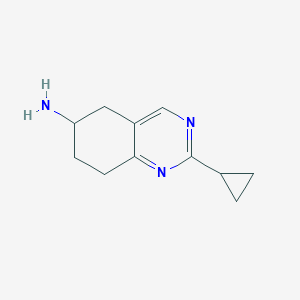
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
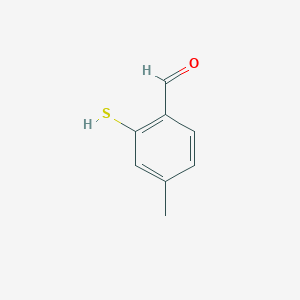
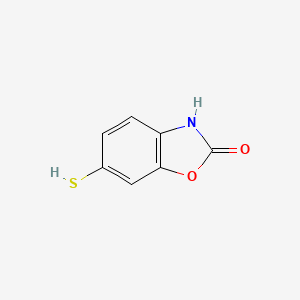
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

